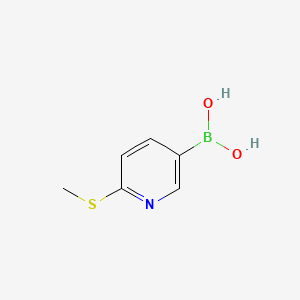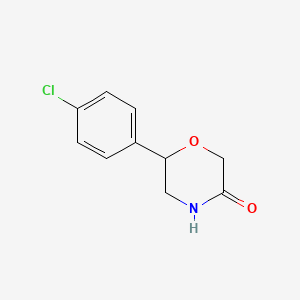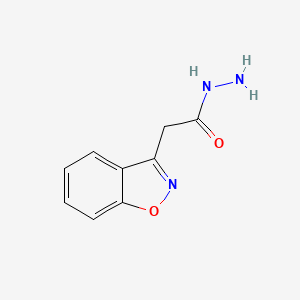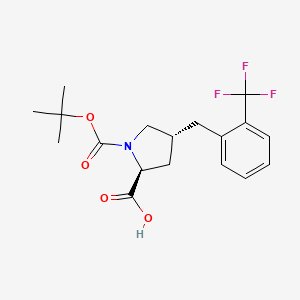
6-(甲硫基)吡啶-3-硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylthiopyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H8BNO2S and its molecular weight is 169.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylthiopyridine-5-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylthiopyridine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthiopyridine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Suzuki-Miyaura 交叉偶联反应
6-(甲硫基)吡啶-3-硼酸: 是 Suzuki-Miyaura 交叉偶联反应中的关键试剂 。这种反应对于形成碳-碳键至关重要,而碳-碳键是 有机合成中的基础。硼酸部分在钯催化剂的存在下与各种含卤化物的化合物反应,从而形成双芳基结构,这种结构在药物和农药中很常见。
传感应用
硼酸,包括2-甲硫基吡啶-5-硼酸,以其能够与二醇和其他路易斯碱形成可逆共价络合物而闻名 。这种特性被用于开发用于碳水化合物和其他生物分子的传感器,这些传感器可用于医学诊断和环境监测。
药物发现
6-(甲硫基)吡啶-3-硼酸的独特结构使其能够作为合成新型药物候选者的构件。它能够靶向特定蛋白质-蛋白质相互作用(PPI)对于开发新的治疗方法至关重要,特别是在癌症和传染病领域。
蛋白质操作和修饰
硼酸与氨基酸和蛋白质的相互作用能够修饰这些生物分子 。这种应用在蛋白质组学领域具有重要意义,它有助于蛋白质标记、纯化以及蛋白质功能和结构的研究。
治疗剂的开发
硼酸被用于创建能够作为治疗剂的分子 。例如,它们可以掺入对葡萄糖水平有反应的聚合物中,从而导致胰岛素的受控释放,这是一种用于糖尿病管理的有前途的方法。
分离技术
由于硼酸对二醇的选择性结合,它们被用于色谱技术中分离复杂的混合物 。这在糖蛋白和其他糖缀合物的纯化中特别有用,这些物质在生物系统和生物技术应用中很重要。
生化分析
Biochemical Properties
2-Methylthiopyridine-5-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in 2-Methylthiopyridine-5-boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
2-Methylthiopyridine-5-boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific proteins and enzymes involved in these pathways. This compound can also impact gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes
Molecular Mechanism
The molecular mechanism of 2-Methylthiopyridine-5-boronic acid involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl groups on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and cellular metabolism, as the compound modulates the activity of key regulatory proteins. The planar structure of 2-Methylthiopyridine-5-boronic acid, due to the delocalization of electrons within the pyridine ring, facilitates its binding interactions with biomolecules.
Dosage Effects in Animal Models
The effects of 2-Methylthiopyridine-5-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes, while at higher doses, it could potentially cause toxic or adverse effects . Threshold effects and the specific dosage ranges for optimal and safe use are critical considerations in preclinical studies. Detailed studies on dosage-dependent effects are necessary to establish safe and effective dosage guidelines for potential therapeutic applications.
Metabolic Pathways
2-Methylthiopyridine-5-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . Understanding the metabolic pathways and the role of this compound in these pathways is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Methylthiopyridine-5-boronic acid within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-Methylthiopyridine-5-boronic acid in different cellular compartments can influence its activity and function, making it important to study its transport mechanisms in detail.
Subcellular Localization
The subcellular localization of 2-Methylthiopyridine-5-boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular distribution of this compound and its effects on cellular activity is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKVPJOPVIIRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376379 |
Source


|
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321438-86-2 |
Source


|
| Record name | [6-(Methylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylsulphanyl)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)



![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)




